molecular formula C20H18BrN5O2S B2653140 N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1358290-76-2

N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Katalognummer B2653140
CAS-Nummer: 1358290-76-2
Molekulargewicht: 472.36
InChI-Schlüssel: GNTVZVJSUSXPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the molecular structure of the compound, including its stereochemistry if applicable.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including the conditions and reagents needed for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One study highlights the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, including compounds structurally related to the specified chemical, showcasing their potential as antimicrobial agents. These derivatives demonstrated significant activity against Candida albicans and Staphylococcus aureus, with specific compounds showing high potency in preliminary antimicrobial testing. This suggests their potential application in developing treatments against microbial infections (Soliman et al., 2009).

Synthesis and Characterization of Novel Derivatives

Research efforts have been directed towards synthesizing novel derivatives of tetrahydrobenzothienopyrimidine and triazolopyrimidine, aiming to explore their chemical properties and potential applications in scientific research. For instance, studies have reported on the facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, highlighting a step towards innovative heterocyclic compounds that may have various scientific applications (Nagaraju et al., 2013).

Potential Antiasthma Agents

Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were identified as mediator release inhibitors in a human basophil histamine release assay, suggesting their applicability in asthma research and potential therapeutic use in managing asthma symptoms (Medwid et al., 1990).

Synthesis and Electronic Aspects

The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives have also been a subject of interest. Research in this area aims to understand the complex π-electron delocalization effects within these compounds, which could be fundamental for developing materials or drugs with specific electronic properties (Gajda et al., 2015).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound.


Zukünftige Richtungen

This involves discussing potential future research directions involving the compound, such as potential applications or areas of study.


Eigenschaften

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S/c1-11-8-12(6-7-14(11)21)23-16(27)9-26-20(28)25-10-22-19-17(18(25)24-26)13-4-2-3-5-15(13)29-19/h6-8,10H,2-5,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTVZVJSUSXPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.